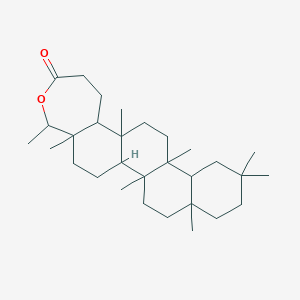
3,4-Seco-3,4-epoxyfriedelane-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Seco-3,4-epoxyfriedelane-3-one is a natural product belonging to the class of triterpenoids. It is known for its unique structure and significant biological activities. This compound is a derivative of friedelin, a well-known triterpenoid, and is characterized by the presence of an epoxy group and a seco structure, which means it has a broken ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Seco-3,4-epoxyfriedelane-3-one typically involves the structural modification of natural triterpenoids. The process often includes the oxidation of friedelin to introduce the epoxy group and the cleavage of the ring system to form the seco structure. Specific reaction conditions, such as the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and solvents like dichloromethane, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Typically, the production involves multiple steps of chemical reactions, purification processes, and stringent control of reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Seco-3,4-epoxyfriedelane-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional epoxides or hydroxyl groups, while reduction can result in the opening of the epoxy ring to form diols .
Scientific Research Applications
3,4-Seco-3,4-epoxyfriedelane-3-one has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of triterpenoids and the effects of structural modifications on their chemical properties.
Biology: Investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties. Research is ongoing to explore its efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of 3,4-Seco-3,4-epoxyfriedelane-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For instance, its anti-inflammatory effects may result from inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Friedelin: The parent compound from which 3,4-Seco-3,4-epoxyfriedelane-3-one is derived.
Friedelane-3,4-lactone: Another derivative of friedelin with a lactone ring.
3-Hydroxyiminofriedelan-16-one: A compound with a similar triterpenoid structure but different functional groups.
Uniqueness
This compound is unique due to its seco structure and the presence of an epoxy group. These structural features contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar triterpenoids .
Properties
IUPAC Name |
2,5,8,8,11,14,20,21-octamethyl-19-oxapentacyclo[12.9.0.02,11.05,10.015,21]tricosan-18-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20-27(5)12-11-22-28(6,21(27)9-10-24(31)32-20)16-18-30(8)23-19-25(2,3)13-14-26(23,4)15-17-29(22,30)7/h20-23H,9-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYLYVBSUPHXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCC3C(C2CCC(=O)O1)(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














